molecular formula C10H12N2O4 B14652753 Diethyl 2,3-dicyanobutanedioate CAS No. 51939-81-2

Diethyl 2,3-dicyanobutanedioate

Cat. No.: B14652753
CAS No.: 51939-81-2
M. Wt: 224.21 g/mol
InChI Key: IQGKBEMBMYSFIV-UHFFFAOYSA-N
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Description

Diethyl 2,3-dicyanobutanedioate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of butanedioic acid, featuring two cyano groups and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-dicyanobutanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-dicyanobutanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of cyano groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the alkylation of enolate ions.

    Hydrochloric Acid or Sodium Hydroxide: Employed for the hydrolysis of ester groups.

    Lithium Aluminum Hydride: Utilized for the reduction of cyano groups to amines.

Major Products Formed

    Carboxylic Acids: Formed from the hydrolysis of ester groups.

    Amines: Produced from the reduction of cyano groups.

Scientific Research Applications

Diethyl 2,3-dicyanobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,3-dicyanobutanedioate involves its reactivity due to the presence of cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize negative charges on adjacent atoms, facilitating nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,3-dicyanobutanedioate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

CAS No.

51939-81-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

diethyl 2,3-dicyanobutanedioate

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h7-8H,3-4H2,1-2H3

InChI Key

IQGKBEMBMYSFIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C#N)C(=O)OCC

Origin of Product

United States

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